CID 78198853
Description
CID 78198853 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of Citrus essential oil (CIEO) fractions (Figure 1A–D) . The compound was isolated via vacuum distillation, with its content varying across CIEO fractions (Figure 1C). The GC-MS total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) provide critical structural and molecular weight data. Its isolation method and analytical characterization align with protocols for natural product research, emphasizing purity and reproducibility .
Properties
Molecular Formula |
C8H19BN |
|---|---|
Molecular Weight |
140.06 g/mol |
InChI |
InChI=1S/C8H19N.B/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3; |
InChI Key |
JLOLEINKKWJGOI-UHFFFAOYSA-N |
Canonical SMILES |
[B].CC(C)CNCC(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78198853 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
CID 78198853 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying cellular mechanisms and interactions. In medicine, it may be explored for its therapeutic properties, while in industry, it could be utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of CID 78198853 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78198853, we compare its inferred properties and research methodologies with structurally or functionally related compounds from diverse sources.
Table 1: Comparative Analysis of this compound and Similar Compounds
*Note: Molecular weight inferred from GC-MS retention time and fragmentation patterns in Figure 1D .
Key Findings
Structural Diversity: this compound is likely a terpenoid derivative, contrasting with oscillatoxin D’s complex cyclic peptide structure and the synthetic chlorinated heterocycles/boronic acids . Unlike this compound’s natural origin, compounds like CAS 918538-05-3 and CID 53216313 are synthetic, emphasizing divergent applications (pharmaceutical intermediates vs. flavor/fragrance components) .
Analytical Techniques :
- This compound was characterized using GC-MS, standard for volatile compounds. In contrast, oscillatoxin D required NMR and HPLC for structural elucidation due to its size and polarity . Synthetic compounds often rely on LC-MS and crystallography .
This highlights the role of structural complexity in bioactivity . Synthetic analogs (e.g., CID 53216313) prioritize chemical reactivity (e.g., Suzuki-Miyaura cross-coupling), whereas this compound’s value lies in its natural abundance and organoleptic properties .
Methodological Rigor :
- Isolation of this compound followed natural product protocols (vacuum distillation, fractionation), while synthetic compounds adhered to catalytic coupling and safety guidelines (e.g., hazard codes H315-H335) .
Research Implications and Limitations
- Gaps in Data : Structural details of this compound remain incomplete. Full NMR or X-ray data would enhance comparability .
- Contradictions : and suggest divergent biological roles (toxins vs. intermediates), complicating direct functional comparisons.
- Future Directions : Expanding analytical workflows (e.g., high-resolution MS) and bioactivity assays could clarify this compound’s applications .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 78198853?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic studies or unresolved pharmacological properties). Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example: "How does this compound (intervention) modulate [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [existing compound/control] (comparison)?" Ensure the question is measurable, avoids vague terms, and aligns with available experimental methods (e.g., spectroscopy, in vitro assays) .
Q. What are the essential components of a reproducible experimental design for synthesizing this compound?
- Methodological Answer :
- Materials : Specify purity grades, suppliers (with geographic details if niche), and storage conditions for reagents .
- Protocols : Reference established synthesis methods (e.g., Journal of Organic Chemistry procedures) and detail modifications (e.g., reaction temperature, catalyst ratios). Include step-by-step validation checks (e.g., HPLC purity >95%) .
- Controls : Use positive/negative controls (e.g., known inhibitors or solvents) to validate assay conditions .
- Data Recording : Tabulate raw data (e.g., yield percentages, spectral peaks) in supplementary materials to enable replication .
Q. How to conduct a systematic literature review for this compound?
- Methodological Answer :
- Databases : Use SciFinder, PubMed, and Google Scholar with Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)") .
- Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025) to filter primary sources. Avoid secondary summaries (e.g., non-academic websites) .
- Synthesis : Organize findings thematically (e.g., structural analogs, toxicity profiles) using tools like Zotero for citation management .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions across studies (e.g., cell lines, dosage ranges) using statistical tools (ANOVA, regression) to identify confounding variables .
- Dose-Response Curves : Replicate conflicting assays with standardized protocols (e.g., identical incubation times, solvent concentrations) .
- Mechanistic Profiling : Use orthogonal assays (e.g., CRISPR knockouts, molecular docking) to validate target engagement and rule off-target effects .
Q. What strategies optimize the in vivo bioavailability of this compound while minimizing toxicity?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Modify functional groups (e.g., hydroxyl to methyl groups) to enhance metabolic stability. Use computational tools (e.g., ADMET Predictor) for pharmacokinetic modeling .
- Formulation Testing : Compare delivery methods (e.g., liposomal vs. nanoparticle encapsulation) in animal models, measuring plasma half-life and organ-specific accumulation .
- Toxicogenomics : Perform RNA-seq on treated tissues to identify dysregulated pathways and adjust dosing regimens .
Q. How to design a robust validation framework for this compound’s purported mechanism of action?
- Methodological Answer :
- Genetic Validation : Use siRNA/shRNA knockdowns or CRISPR-Cas9 knockouts of the target protein to confirm dependency .
- Biophysical Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Cross-Species Consistency : Test the compound in phylogenetically diverse models (e.g., zebrafish, murine) to assess conserved mechanisms .
Methodological Best Practices
Q. How to ensure ethical compliance and reproducibility in this compound research?
- Answer :
- Ethics : Obtain IRB/IACUC approvals for human/animal studies. Disclose conflicts of interest and funding sources .
- Reproducibility : Share raw data and code repositories (e.g., GitHub, Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Peer Review : Preprint submissions (e.g., bioRxiv) for community feedback before journal submission .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- Multivariate Analysis : Use PCA or cluster analysis to identify correlated variables (e.g., solubility vs. efficacy) .
- Error Reporting : Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .
Data Presentation Guidelines
Q. How to structure tables and figures for this compound research publications?
- Answer :
- Tables : Label columns with units (e.g., "IC50 (μM)") and footnotes for abbreviations. Use sequential numbering (Table 1, Table 2) .
- Figures : Include high-resolution spectra (≥300 dpi) with annotated peaks. For microscopy, add scale bars and staining protocols .
- Supplementary Materials : Provide crystallographic data (CIF files), NMR spectra, and synthetic procedures in separate, searchable files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
